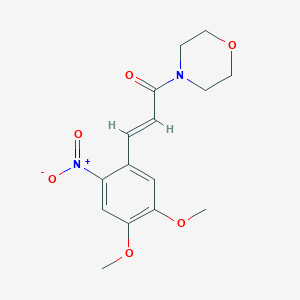![molecular formula C19H17Cl3N2O B371429 1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine CAS No. 328262-92-6](/img/structure/B371429.png)
1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine” is a complex organic molecule. It has a molecular formula of C19H17Cl3N2O and a molecular weight of 395.71 .
Physical And Chemical Properties Analysis
The compound “1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine” has a melting point of 62-66 °C . Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .Scientific Research Applications
Overview of Arylpiperazine Derivatives
Arylpiperazine derivatives, such as 1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine, have been the focus of extensive research due to their clinical applications, mainly in the treatment of depression, psychosis, or anxiety. These compounds undergo significant metabolism, including N-dealkylation leading to 1-aryl-piperazines, which have various serotonin receptor-related effects. This metabolic process results in extensive tissue distribution, including the brain, highlighting the compounds' pharmacological potential. The individual variability in metabolite-to-parent drug ratios, influenced by factors such as CYP3A4 and CYP2D6 expression, underscores the complexity of their pharmacokinetics (Caccia, 2007).
Therapeutic Uses and Patent Insights
Piperazine derivatives are recognized for their versatility in drug design, offering therapeutic benefits across a spectrum of conditions, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The modification of the piperazine nucleus significantly impacts the medicinal properties of the resulting molecules. Recent patents suggest that piperazine-based molecules, due to their flexible pharmacophore, hold promise for the development of new therapeutic agents for a variety of diseases, pointing towards a broad potential for future drug discovery (Rathi et al., 2016).
Anti-mycobacterial Applications
The structural flexibility of piperazine as a core component has been exploited in the design of potent anti-mycobacterial agents, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The comprehensive review of piperazine-based anti-TB molecules over the past five decades highlights the scaffold's significance in medicinal chemistry for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2O/c20-15-4-1-14(2-5-15)3-8-19(25)24-11-9-23(10-12-24)16-6-7-17(21)18(22)13-16/h1-8,13H,9-12H2/b8-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLAUZKFPQLTCM-FPYGCLRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(3-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B371347.png)


![N'-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide](/img/structure/B371350.png)
![2-(2,4-dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide](/img/structure/B371351.png)



![3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B371362.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371364.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B371367.png)
![N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide](/img/structure/B371368.png)
